molecular formula C18H16FN3OS B2883165 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 309271-18-9

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2883165
CAS No.: 309271-18-9
M. Wt: 341.4
InChI Key: IAYWBVIDKMYRNY-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a 2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anti-tubercular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response . Additionally, it has been investigated for its anti-tubercular activity, showing potential as a lead compound for the development of new anti-tubercular drugs .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can lead to the discovery of new active ingredients with improved efficacy and safety profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic properties and influences its biological activity. This fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYWBVIDKMYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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